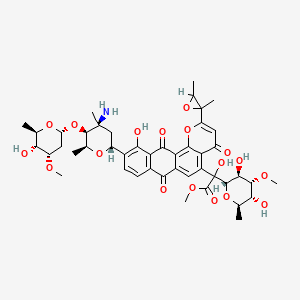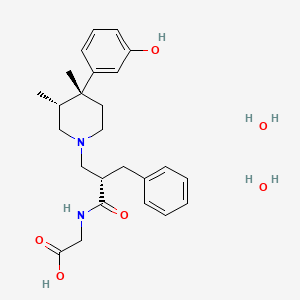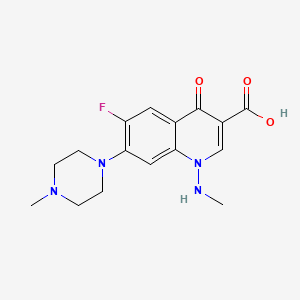
Amifloxacine
Vue d'ensemble
Description
Amifloxacin is a member of quinolines.
Applications De Recherche Scientifique
Activité Antibactérienne Contre la Gyrase de l'ADN dans E. coli
L'Amifloxacine a démontré une activité inhibitrice puissante contre la gyrase de l'ADN dans Escherichia coli, qui est essentielle à la réplication de l'ADN bactérien. L'efficacité de l'this compound à cet égard est cruciale pour le développement de traitements contre les infections bactériennes, en particulier celles résistantes aux autres fluoroquinolones .
Susceptibilité Antimicrobienne Comparative
Des études ont comparé l'activité in vitro de l'this compound à celle d'autres fluoroquinolones, établissant son efficacité et définissant des critères préliminaires pour les tests de sensibilité aux disques. Ceci est significatif pour la microbiologie clinique, car cela permet de déterminer le traitement antibiotique approprié pour les patients .
Traitement des Mutants de la Membrane Externe des Entérobactéries
La recherche a montré que l'this compound est efficace contre les mutants de la membrane externe de la famille des Entérobactéries. Cette application est particulièrement pertinente pour lutter contre la résistance aux antibiotiques, car ces mutants présentent souvent une sensibilité réduite aux antibiotiques conventionnels .
Études de Résistance Croisée Parmi les Quinolones
L'this compound a été utilisée dans des études pour comprendre la résistance croisée entre différents agents quinoloniques. Cette recherche est fondamentale en pharmacologie et permet de prédire les schémas de résistance et de concevoir des antibiotiques de nouvelle génération .
Effets Synergiques avec d'Autres Agents
Le traitement combiné de l'this compound avec le dodécylsulfate de sodium a été observé pour induire la lyse cellulaire dans E. coli. Cet effet synergique ouvre de nouvelles voies pour les thérapies combinées qui peuvent améliorer l'efficacité des antibiotiques existants .
Faible Fréquence de Résistance Spontanée
L'this compound a une fréquence extrêmement faible de mutants spontanément résistants à celle-ci. Cette caractéristique en fait un candidat prometteur pour une utilisation à long terme en milieu clinique, car elle peut réduire le taux de développement de la résistance .
Analyse Structurale et Synthétique
L'this compound sert de composé modèle pour la synthèse et l'analyse structurale des fluoroquinolones. La recherche dans ce domaine contribue à l'amélioration des procédures synthétiques, améliorant les rendements et réduisant les coûts de production .
Mécanisme D'action
Target of Action
Amifloxacin, a fluoroquinolone antibiotic, primarily targets bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair .
Mode of Action
Amifloxacin inhibits the activity of DNA gyrase and topoisomerase IV, thereby preventing the unwinding of bacterial DNA, which is a crucial step in DNA replication and transcription . This inhibition results in the cessation of bacterial cell growth and, in some cases, cell death .
Biochemical Pathways
The primary biochemical pathway affected by Amifloxacin is bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, Amifloxacin prevents the unwinding and supercoiling of bacterial DNA, thereby disrupting DNA replication and transcription . This disruption leads to the cessation of bacterial growth and cell death .
Pharmacokinetics
Amifloxacin exhibits the following pharmacokinetic properties :
- Amifloxacin excreted in the urine : 42.5% (14.5%) and 42.8% (10.6%) for males and females, respectively .
Result of Action
The primary result of Amifloxacin’s action is the inhibition of bacterial growth and, in some cases, bacterial cell death . This is achieved through the disruption of bacterial DNA replication and transcription, which are essential processes for bacterial survival and proliferation .
Action Environment
The efficacy and stability of Amifloxacin can be influenced by various environmental factors. For instance, the susceptibility of different bacterial strains to Amifloxacin can vary, affecting its overall efficacy . Additionally, the presence of other compounds or conditions in the environment could potentially affect the stability and activity of Amifloxacin .
Analyse Biochimique
Biochemical Properties
Amifloxacin interacts with various enzymes and proteins in the body. As a fluoroquinolone, it primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . The interaction between Amifloxacin and these enzymes disrupts DNA replication, leading to bacterial cell death .
Cellular Effects
Amifloxacin’s effects on cells are primarily bactericidal. By inhibiting key enzymes involved in DNA replication, Amifloxacin prevents bacterial cells from dividing and proliferating . This disruption in cellular processes leads to the death of the bacterial cells, effectively treating the infection .
Molecular Mechanism
Amifloxacin exerts its effects at the molecular level primarily through its interaction with bacterial DNA gyrase and topoisomerase IV . By binding to these enzymes, Amifloxacin inhibits their function, preventing the unwinding of bacterial DNA necessary for replication . This inhibition disrupts the bacterial cell cycle, leading to cell death .
Dosage Effects in Animal Models
Lower doses may be insufficient to fully inhibit bacterial growth, while higher doses could potentially lead to adverse effects
Metabolic Pathways
As a fluoroquinolone, it is likely metabolized in the liver, similar to other drugs in this class
Transport and Distribution
The transport and distribution of Amifloxacin within cells and tissues likely involve passive diffusion, as is common with many antibiotics . This process allows Amifloxacin to cross cell membranes and reach its target enzymes
Subcellular Localization
Given its mechanism of action, it is likely that Amifloxacin localizes to the cytoplasm where it can interact with its target enzymes involved in DNA replication
Propriétés
IUPAC Name |
6-fluoro-1-(methylamino)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3/c1-18-21-9-11(16(23)24)15(22)10-7-12(17)14(8-13(10)21)20-5-3-19(2)4-6-20/h7-9,18H,3-6H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXPNBWPIRDVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20235519 | |
| Record name | Amifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20235519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Amifloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
86393-37-5 | |
| Record name | Amifloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86393-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amifloxacin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086393375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20235519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amifloxacin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TU5227KYQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Amifloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
300 °C | |
| Record name | Amifloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
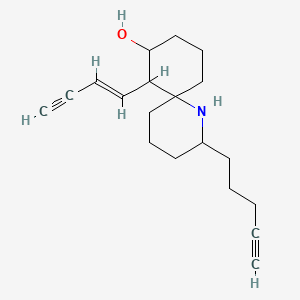
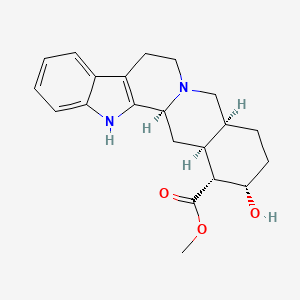
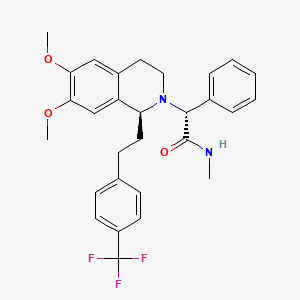
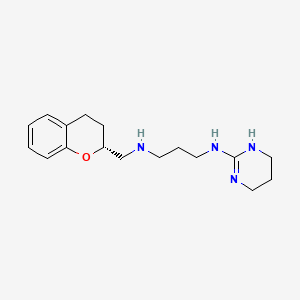

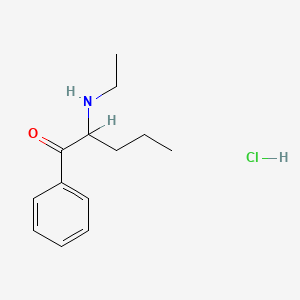

![1-O-[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl] 5-O-phosphono (2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]pentanedioate](/img/structure/B1664798.png)


